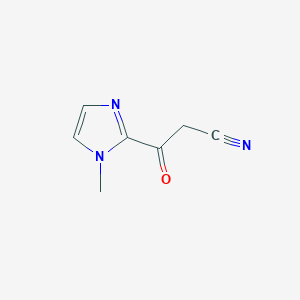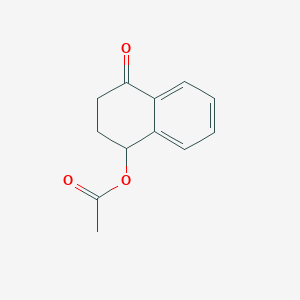
4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate
Overview
Description
“4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate” is a chemical compound with the molecular formula C12H12O3 . It is also known by its synonyms 4-(acetyloxy)-3,4-dihydro-1(2H)-Naphthalenone .
Molecular Structure Analysis
The molecular weight of “4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate” is 204.22 . The exact structure can be determined using techniques like NMR spectroscopy .Physical And Chemical Properties Analysis
The density of “4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate” is approximately 1.209±0.06 g/cm3, and its boiling point is around 423.6±38.0 °C .Scientific Research Applications
Catalysis and Reaction Mechanisms
- Copper(II) Acetate Catalysis : The oxidation of 1,2,3,4-tetrahydronaphthalene, closely related to 4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate, is significantly accelerated by copper(II) acetate in the presence of lithium chloride. This reveals its potential in catalytic applications (Imamura et al., 1976).
Chemical Synthesis and Modification
- Regioselective Bromination : Research on the regioselectivity of bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene demonstrates its potential in chemical synthesis, particularly in the creation of various brominated compounds (Pankratov et al., 2004).
- Synthesis of Enamides from Ketones : A study on the preparation of N-(3,4-Dihydronaphthalene-1-Yl)Acetamide showcases the applicability of tetrahydronaphthalene derivatives in the synthesis of enamides, a class of valuable organic compounds (Zhao et al., 2011).
Crystallography and Molecular Structure
- Hydrogen Bonding and Crystal Structure : The crystal structure of related compounds such as 4-oxo-1,2,3,4-tetrahydronaphthalene-carboxylic acid involves intricate hydrogen bonding, indicating potential applications in crystallography and molecular design (Barcon et al., 2001).
Bioactive Compounds and Medical Research
- Cytotoxic Activity : Certain derivatives, such as 5-hydroxy-4-oxo-2-(2-oxopropyl)-1,2,3,4-tetrahydronaphthalen-1-yl acetate, exhibit strong cytotoxic activity against human central nervous system cancer, highlighting their potential in medical research (Li et al., 2018).
Miscellaneous Applications
- Synthesis of Decahydronaphthalene Derivatives : Research on the synthesis of 2,3,4a,6,8a-penta-acetoxy decahydronaphthalene from 1,2,3,4-tetrahydronaphthalen-2-ol suggests its utility in the creation of complex organic structures (Oztaskin et al., 2009).
properties
IUPAC Name |
(4-oxo-2,3-dihydro-1H-naphthalen-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-8(13)15-12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOHPPODVWBDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(=O)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586549 | |
| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate | |
CAS RN |
153259-54-2 | |
| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



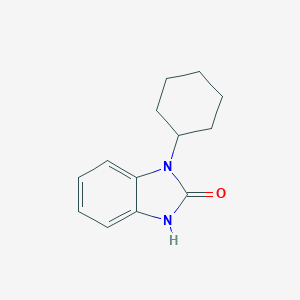
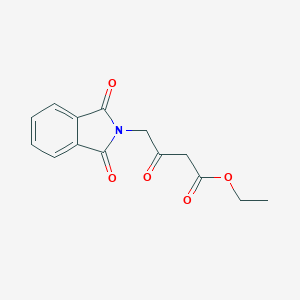
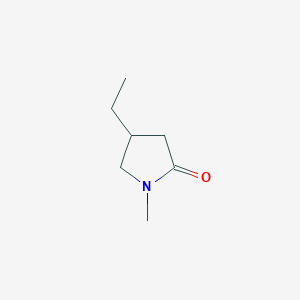
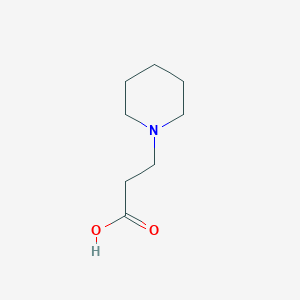
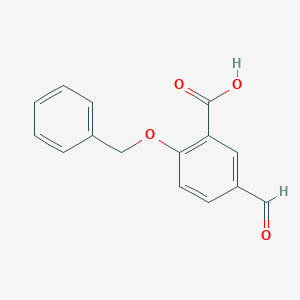

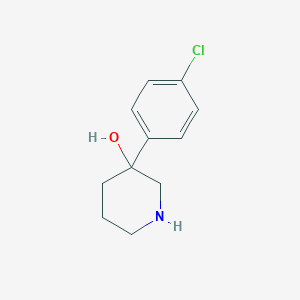
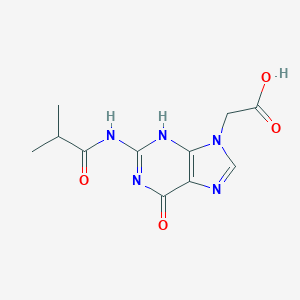
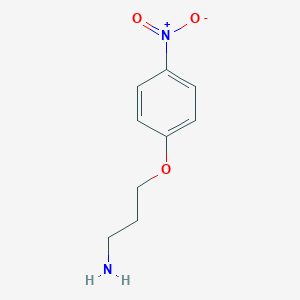
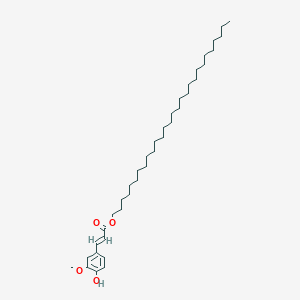

![N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B172649.png)

